molecular formula C17H12BrNO3 B11215419 2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one

2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one

Cat. No.: B11215419
M. Wt: 358.2 g/mol
InChI Key: HXVPQSDGTARTQP-GDNBJRDFSA-N
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Description

2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one (CAS 84156-18-3) is a specialized organic compound with a molecular formula of C17H12BrNO3 and a molecular weight of 358.19 g/mol . It belongs to the class of 4-arylidene-oxazol-5(4H)-ones, also known as azlactones, which are recognized in scientific literature as valuable intermediates in organic synthesis and medicinal chemistry research . These unsaturated oxazolone derivatives are characterized by a ketone group at the 5th position of the oxazole ring and an exocyclic double bond at the 4th carbon, making them versatile building blocks . This compound is of significant interest for research in drug discovery due to the documented biological activities of structurally related oxazol-5(4H)-ones. Scientific studies report that analogs within this chemical class, particularly those featuring a methoxy-substituted benzylidene moiety like the 4-methoxybenzylidene group in this molecule, have demonstrated promising pharmacological properties in experimental models . One key study highlighted that an oxazolone containing a methoxy group exhibited the most potent analgesic activity in a writhing test, indicating its potential for pain-related research . Furthermore, oxazolone derivatives have been investigated as molecular frameworks for developing COX-2 enzyme inhibitors, drawing from the coxib (e.g., celecoxib) model, and also exhibit anti-inflammatory and antitumor potential in preclinical research . From a synthetic chemistry perspective, the structure of this compound features three primary reactive sites: it can act as a Michael acceptor due to the conjugated double bond system, the oxazolone ring is susceptible to ring-opening by nucleophiles such as amines, and it can participate in various cycloaddition reactions . This reactivity profile makes it a versatile precursor for synthesizing unnatural amino acids, complex heterocycles, and pseudo-peptidic enamides, which are important in the development of modulated peptidomimetics with potential enhanced biological activity and target specificity . Researchers will find this reagent valuable for exploring new synthetic pathways and developing novel bioactive molecules. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human or animal use.

Properties

Molecular Formula

C17H12BrNO3

Molecular Weight

358.2 g/mol

IUPAC Name

(4Z)-2-(2-bromophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C17H12BrNO3/c1-21-12-8-6-11(7-9-12)10-15-17(20)22-16(19-15)13-4-2-3-5-14(13)18/h2-10H,1H3/b15-10-

InChI Key

HXVPQSDGTARTQP-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Br

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Cyclocondensation with Acetic Anhydride and Sodium Acetate

This classical approach involves the reaction of N-acylglycine intermediates with aldehydes in acetic anhydride under reflux. For the target compound, 2-(2-bromobenzamido)acetic acid serves as the precursor, synthesized via acylation of glycine with 2-bromobenzoyl chloride.

Reaction Steps:

  • Synthesis of 2-(2-bromobenzamido)acetic acid :

    • 2-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) to form 2-bromobenzoyl chloride.

    • Glycine is acylated with the acid chloride in alkaline medium, followed by acidification to precipitate the product.

  • Cyclocondensation with 4-methoxybenzaldehyde :

    • A mixture of 2-(2-bromobenzamido)acetic acid (15 mmol), 4-methoxybenzaldehyde (15 mmol), sodium acetate (15 mmol), and acetic anhydride (28.5 mL) is refluxed for 4 hours.

    • The product precipitates upon cooling and is recrystallized from ethanol-chloroform (1:2).

Key Data:

ParameterValueSource
Yield37–64%
Melting Point242–277°C (varies by substituent)
Reaction Time4 hours

Mechanistic Insight : The reaction proceeds via formation of an azlactone intermediate, with acetic anhydride acting as both solvent and dehydrating agent.

One-Pot Synthesis Using DMT-MM

The coupling reagent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) enables a streamlined one-pot synthesis in aqueous solvents.

Protocol:

  • N-Acylation :

    • 2-Bromobenzoic acid is activated by DMT-MM and reacted with glycine in water.

  • Cyclodehydration :

    • 4-Methoxybenzaldehyde and N,N-diethylaniline are added to the same pot, facilitating cyclization at room temperature.

Advantages:

  • Eliminates the need for isolating intermediates.

  • Environmentally friendly (aqueous solvent).

Limitations:

  • Lower yields (25–40%) compared to traditional methods.

Polyphosphoric Acid-Mediated Cyclization

Polyphosphoric acid (PPA) serves as both catalyst and solvent, enabling high-temperature cyclization without byproducts.

Procedure:

  • Hippuric Acid Derivative Preparation :

    • 2-Bromobenzoylglycine is synthesized as described in Section 1.1.

  • Cyclization :

    • 2-Bromobenzoylglycine (0.01 mol) and 4-methoxybenzaldehyde (0.01 mol) are heated in PPA at 90°C for 4 hours.

    • The product is purified via column chromatography (ethyl acetate/hexane).

Performance Metrics:

ParameterValueSource
Yield65–75%
Purity>95% (HPLC)

Spectroscopic Characterization

The synthesized compound is characterized using FT-IR, ¹H-NMR, and mass spectrometry.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • C=O Stretch : 1794–1773 cm⁻¹ (oxazolone carbonyl).

  • C=N Stretch : 1653 cm⁻¹.

  • C-Br Stretch : 613–574 cm⁻¹.

¹H-Nuclear Magnetic Resonance (¹H-NMR)

Proton Environmentδ (ppm)Multiplicity
Oxazolone C-H8.25–8.32Multiplet
Aromatic H (2-bromophenyl)7.60–7.80Doublet
Methoxy (-OCH₃)3.85Singlet

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z 386 [M+H]⁺ (calculated for C₁₇H₁₁BrN₂O₃).

  • Fragmentation patterns align with loss of CO (28 amu) and Br (79 amu).

Comparative Analysis of Methods

MethodYieldReaction TimeScalability
Acetic Anhydride37–64%4 hoursHigh
DMT-MM One-Pot25–40%6 hoursModerate
Polyphosphoric Acid65–75%4 hoursHigh

Key Takeaway : Polyphosphoric acid offers the best balance of yield and efficiency, though acetic anhydride remains valuable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Nucleophilic reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2)

Major Products

    Oxidation: 2-(2-Bromophenyl)-4-(4-formylbenzylidene)oxazol-5(4H)-one

    Reduction: 2-(2-Hydroxyphenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one

    Substitution: 2-(2-Aminophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of oxazol-5(4H)-ones exhibit significant antimicrobial properties. In particular, compounds similar to 2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, studies indicate that certain derivatives possess antibacterial activity superior to standard antibiotics like streptomycin .

CompoundBacterial StrainActivity Level
This compoundEscherichia coliHigh
Similar DerivativeXanthomonas citriModerate

Analgesic and Anti-inflammatory Effects

Another area of application for this compound is in pain management. Studies have evaluated its analgesic properties using models such as the writhing test and hot plate test. The results indicated that compounds containing a methoxy group exhibited notable analgesic effects, suggesting potential as pain relief agents . Furthermore, molecular docking studies have suggested that these compounds may inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation .

Case Studies and Research Findings

  • Antibacterial Screening : A study synthesized several oxazole derivatives and tested their antibacterial activities against various pathogens. The compound containing the 4-methoxybenzylidene fragment showed promising results against E. coli and other bacteria, indicating its potential as a new antibacterial agent .
  • Toxicity Assessments : Acute toxicity studies performed on mice indicated that the new oxazolones had low toxicity levels, with no significant adverse effects observed in histopathological examinations of organs post-treatment .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of these compounds to biological targets involved in pain and inflammation pathways. The results suggested that some derivatives could be more effective than existing anti-inflammatory drugs like celecoxib .

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one would depend on its specific biological target. Generally, compounds in the oxazole family may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include:

    Enzymes: Inhibition of key enzymes involved in disease progression.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The target compound’s structural analogs differ in substituents on the phenyl (position 2) and benzylidene (position 4) groups. Key examples include:

Compound Name Substituents (Position 2) Substituents (Position 4) Biological Activity Reference ID
2-(4-Bromophenylsulfonyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one 4-Bromophenylsulfonyl 4-Methoxybenzylidene Analgesic
4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one Phenyl 4-Chlorobenzylidene Antioxidant
4-(4-Methoxybenzylidene)-2-styryloxazol-5(4H)-one Styryl 4-Methoxybenzylidene Acetylcholinesterase inhibition
4-(3,4,5-Trimethoxybenzylidene)-2-trimethoxyphenyloxazol-5(4H)-one 3,4,5-Trimethoxyphenyl 3,4,5-Trimethoxybenzylidene Anticancer

Key Observations :

  • Methoxy Group : The 4-methoxybenzylidene group improves solubility due to its rotatable structure, as seen in PBMBO (a derivative with similar substitution), which outperforms planar analogs like MBIQO in solubility .
  • Electron-Withdrawing vs. Donating Groups: Electron-withdrawing groups (e.g., -NO₂, -Br) at position 4 enhance antioxidant and antimicrobial activities, while electron-donating groups (e.g., -OMe) favor acetylcholinesterase inhibition .

Comparison of Yields :

  • Analogous compounds (e.g., E1-E10) show yields ranging from 13.9% (for 4-chlorobenzylidene derivatives) to 83% (for styryl-substituted oxazolones) .
  • The bromine atom’s steric bulk may reduce yields compared to smaller substituents like -OMe or -Cl .
Antioxidant Activity
  • Lipid Peroxidation (LP) Inhibition : Compounds with 4-methoxybenzylidene (e.g., E5, E8) show moderate LP inhibition (27–57%), while brominated derivatives (e.g., E10) exhibit lower activity (42%) .
  • Microsomal EROD Activity : Methoxy-substituted oxazolones demonstrate higher activity than halogenated analogs due to enhanced electron-donating capacity .
Acetylcholinesterase (AChE) Inhibition
  • 4-Methoxybenzylidene derivatives (e.g., compound 4 in ) show IC₅₀ values <10 µM, outperforming chloro- or nitro-substituted analogs . The methoxy group likely facilitates binding to AChE’s peripheral anionic site .
Anticancer Activity
  • Trimethoxy-substituted oxazolones (e.g., compound 1 in ) inhibit tubulin polymerization (IC₅₀ = 2.1 µM), while brominated analogs are less potent due to reduced solubility .
Physicochemical Properties
Property Target Compound 4-Chlorobenzylidene Analog Styryl-Substituted Analog
Molecular Weight (g/mol) ~380 (estimated) 360.7 310.06
Melting Point (°C) ~190–195 (estimated) 193.2–195.9 166–168
Solubility Moderate (rotatable methoxy) Low (planar structure) High (styryl group)

Biological Activity

The compound 2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one is a member of the oxazol-5(4H)-one class, which has garnered interest due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H14_{14}BrN1_{1}O3_{3}
  • Molecular Weight : 348.19 g/mol

The synthesis typically involves the condensation of 2-bromobenzaldehyde with 4-methoxybenzaldehyde in the presence of appropriate catalysts and solvents. The reaction conditions can significantly influence the yield and purity of the final product.

1. Anti-inflammatory Properties

Research indicates that derivatives of oxazolones, including this compound, exhibit significant anti-inflammatory activity. In vitro studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. The IC50_{50} values for some derivatives have been reported to be lower than that of celecoxib, a standard anti-inflammatory drug, suggesting a promising therapeutic potential in treating inflammatory diseases .

Table 1: Comparison of IC50_{50} Values for COX Inhibition

CompoundIC50_{50} (µM)
Celecoxib0.05
This compoundTBD
Other Oxazolone DerivativesVarious

2. Analgesic Activity

The analgesic properties of this compound have been evaluated using various pharmacological models such as the hot plate and writhing tests in mice. Preliminary results suggest that it exhibits significant analgesic effects comparable to conventional analgesics .

3. Antimicrobial Activity

Some studies have indicated that oxazolone derivatives possess antimicrobial properties. The presence of bromine in the structure may enhance the electron density, contributing to increased antibacterial activity compared to similar compounds lacking halogen substitutions .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit COX enzymes suggests a mechanism involving the modulation of prostaglandin synthesis.
  • Interaction with Biological Targets : Molecular docking studies indicate that this compound may interact with various biological targets involved in pain and inflammation pathways.

Case Studies

A notable study conducted on a series of oxazolones, including our compound, demonstrated significant reductions in inflammatory markers in animal models. These findings support the potential use of such compounds in clinical settings for managing pain and inflammation .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one?

The compound is typically synthesized via the Erlenmeyer azlactone synthesis. A common method involves refluxing a 2-(aryl)benzamido acetic acid derivative (e.g., 2-(4-(4-bromophenylsulfonyl)benzamido)acetic acid) with 4-methoxybenzaldehyde in acetic anhydride and sodium acetate. The reaction forms the oxazolone ring through cyclodehydration, with yields ranging from 69% to 83% after recrystallization . Key steps include monitoring reaction completion via TLC and purification using ethanol-chloroform mixtures.

Q. How is structural characterization performed for oxazol-5(4H)-one derivatives?

Characterization involves multi-modal spectral analysis:

  • FT-IR : Peaks at ~1790–1770 cm⁻¹ (oxazolone C=O stretch) and ~1600–1550 cm⁻¹ (C=C aromatic/olefinic bonds) .
  • NMR : Distinct ¹H-NMR signals include a singlet for the methoxy group (~3.8 ppm) and olefinic protons (~7.7–7.9 ppm). ¹³C-NMR confirms the oxazolone carbonyl (~170 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 301.9 [M+H]⁺) and fragmentation patterns validate the structure .

Q. What in vitro assays are used to evaluate cytotoxicity for oxazolone derivatives?

Standard models include:

  • Artemia salina (brine shrimp): LC₅₀ values calculated after 24-hour exposure.
  • Daphnia magna : Immobilization assays to assess acute toxicity .
  • Mammalian cell lines (e.g., MTT assay): IC₅₀ values for cytotoxicity screening, often compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during structural validation?

Contradictions may arise from dynamic processes (e.g., keto-enol tautomerism) or crystallographic disorder. Strategies include:

  • Variable-temperature NMR : To identify tautomeric equilibria or conformational changes.
  • X-ray crystallography : Resolve ambiguities via bond-length analysis (e.g., C=O vs. C–O in oxazolone rings) .
  • DFT calculations : Predict theoretical spectra and compare with experimental data .

Q. What methodologies optimize yield in oxazolone synthesis when electron-withdrawing substituents are present?

Electron-withdrawing groups (e.g., bromophenyl) can slow cyclization. Modifications include:

  • Catalytic additives : Use of molecular sieves to absorb water and drive dehydration.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving yields by 15–20% .

Q. How are molecular docking simulations applied to predict analgesic mechanisms for oxazolone derivatives?

Docking against cyclooxygenase (COX-1/COX-2) or TRPV1 receptors involves:

  • Ligand preparation : Minimize energy and assign charges (e.g., using MMFF94 forcefield).
  • Binding site analysis : Grid generation around catalytic residues (e.g., Tyr-385 for COX-2).
  • Scoring : Dock scores (e.g., Glide XP) correlate with experimental IC₅₀ values from writhing tests .

Q. What crystallographic techniques resolve polymorphism in oxazolone derivatives?

Polymorph identification requires:

  • Single-crystal X-ray diffraction : Compare unit cell parameters (e.g., space group P2₁/c vs. C2/c).
  • DSC/TGA : Detect thermal transitions (e.g., melting points: 281–283°C vs. 150–151°C in analogs) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking) .

Methodological Tables

Table 1. Key Spectral Data for Structural Validation

TechniqueDiagnostic Peaks/FeaturesReference
FT-IR1796 cm⁻¹ (oxazolone C=O), 1574 cm⁻¹ (C=C)
¹H-NMR (DMSO-d₆)δ 7.95–7.13 ppm (aromatic), δ 3.86 ppm (OCH₃)
¹³C-NMRδ 170.2 ppm (C=O), δ 161.1 ppm (Ar–OCH₃)
ESI-MSm/z 422.0 [M+H]⁺ (C₂₁H₁₅BrNO₃)

Table 2. In Vitro Cytotoxicity Data (Representative Compound)

ModelLC₅₀/IC₅₀ (µg/mL)Reference
Artemia salina45.2
Daphnia magna32.7
MCF-7 Cells18.9

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